

N-Boc-N-bis(PEG4-NHS ester) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Boc-N-bis(PEG4-NHS ester)

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In-Depth Technical Guide: N-Boc-N-bis(PEG4-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **N-Boc-N-bis(PEG4-NHS ester)**, a branched polyethylene glycol (PEG) linker. This reagent is particularly valuable in bioconjugation and is frequently employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

N-Boc-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker. It features a Boc-protected primary amine and two N-hydroxysuccinimide (NHS) ester reactive groups at the termini of two PEG4 arms. This structure allows for a sequential conjugation strategy, where the NHS esters can first react with primary amines on a target molecule, followed by the deprotection of the Boc group to reveal a primary amine for subsequent reactions.



Property	Value	Citations
Molecular Formula	C35H57N3O18	[1][2][3]
Molecular Weight	807.9 g/mol	[1][2][3][4]
CAS Number	2093153-08-1	[1][2][3]

Experimental Protocols

The utility of **N-Boc-N-bis(PEG4-NHS ester)** lies in the reactivity of its terminal groups. The following protocols detail the standard procedures for utilizing the NHS esters for amine coupling and for the removal of the Boc protecting group.

Protocol 1: NHS Ester-Mediated Protein Labeling

This protocol describes the conjugation of **N-Boc-N-bis(PEG4-NHS ester)** to a protein via its primary amine residues (e.g., lysine).

Materials:

- Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- N-Boc-N-bis(PEG4-NHS ester)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Gel filtration column for purification

Procedure:

- Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5] The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amines are deprotonated and reactive.[5]
- Prepare the N-Boc-N-bis(PEG4-NHS ester) solution: Immediately before use, dissolve the N-Boc-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMF or DMSO.[1][2][5]



- Reaction: Add a calculated molar excess of the dissolved linker to the protein solution. The
 optimal molar ratio will depend on the protein and the desired degree of labeling and may
 require empirical determination.[5]
- Incubation: Gently mix the reaction and incubate at room temperature for at least 4 hours or overnight on ice.[5] Protect from light if any components are light-sensitive.
- Purification: Remove the unreacted linker and byproducts (N-hydroxysuccinimide) by gel filtration or another suitable chromatographic method.[1][5]

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine. This is a necessary step for subsequent conjugation at this position.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Diethyl ether (for precipitation)

Procedure:

- Dissolution: Dissolve the Boc-protected molecule in anhydrous DCM.[6]
- Acidification: Cool the solution to 0°C in an ice bath. Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution.[6] A common ratio is 10 equivalents of TFA.[6]
- Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[6] The
 progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid
 chromatography-mass spectrometry (LC-MS).[6]
- Product Precipitation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6] Add cold diethyl ether to the residue to



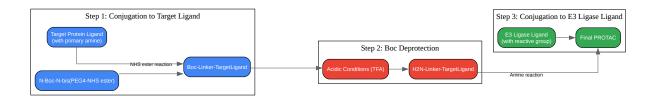
precipitate the deprotected product as a salt.[6]

 Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Application Workflow: PROTAC Synthesis

N-Boc-N-bis(PEG4-NHS ester) is an effective linker for the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[7] The branched nature of this linker allows for the attachment of two molecules, such as a ligand for the target protein and a ligand for the E3 ligase.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG4-NHS ester).



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Caption: Generalized workflow for PROTAC synthesis.

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- To cite this document: BenchChem. [N-Boc-N-bis(PEG4-NHS ester) molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106121#n-boc-n-bis-peg4-nhs-ester-molecular-weight-and-formula]

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